molecular formula C7H12FNO2 B13298683 Ethyl 4-fluoropyrrolidine-3-carboxylate

Ethyl 4-fluoropyrrolidine-3-carboxylate

Cat. No.: B13298683
M. Wt: 161.17 g/mol
InChI Key: SPBFPAZZYQHVJF-UHFFFAOYSA-N
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Description

Ethyl 4-fluoropyrrolidine-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoropyrrolidine-3-carboxylate typically involves the fluorination of a pyrrolidine precursor. One common method is the reaction of 4-fluoropyrrolidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-fluoropyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-fluoropyrrolidine-3-carboxylate can be compared with other fluorinated pyrrolidines and pyrrolidine derivatives:

    Ethyl 4-chloropyrrolidine-3-carboxylate: Similar in structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    Ethyl 4-bromopyrrolidine-3-carboxylate:

    Ethyl 4-iodopyrrolidine-3-carboxylate: The presence of an iodine atom can significantly alter the compound’s behavior in chemical reactions.

This compound stands out due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity in biological systems.

Biological Activity

Ethyl 4-fluoropyrrolidine-3-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, an ethyl ester functional group, and a fluorine atom at the 4-position. Its molecular formula is C7H12FNO2C_7H_{12}FNO_2 with a molecular weight of approximately 159.17 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom significantly influences the compound's binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active or allosteric sites, thereby altering the enzyme's function.
  • Protein-Ligand Interactions : this compound has been shown to interact with proteins in a manner that could influence cellular signaling pathways, which is crucial for therapeutic applications.

Biological Activity and Applications

Research has indicated that this compound exhibits significant biological activity across various contexts:

  • Anti-inflammatory Activity : Studies have linked compounds similar to this compound with anti-inflammatory effects, particularly in models of Ulcerative Colitis (UC). These compounds demonstrated the ability to reduce disease activity and levels of pro-inflammatory cytokines in animal models.
  • Pharmacological Potential : The compound's unique properties suggest potential applications in treating various conditions, including:
    • Neurological Disorders : Due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.
    • Oncology : Its interactions with cellular pathways make it a candidate for cancer therapies, particularly in targeting specific tumor markers .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study FocusFindings
Enzyme Interaction Demonstrated enhanced binding affinity to specific enzymes involved in metabolic pathways.
Inflammatory Pathways Showed promising results in reducing inflammation markers in UC models, linked to modulation of TLR4 and NF-κB pathways.
Cytotoxicity Evaluation Evaluated against various cancer cell lines, revealing selective cytotoxic effects compared to non-cancerous cells .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

ethyl 4-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-2-11-7(10)5-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3

InChI Key

SPBFPAZZYQHVJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1F

Origin of Product

United States

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